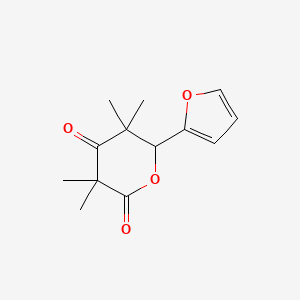![molecular formula C19H21N3O4S B4084950 methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4084950.png)
methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate
Vue d'ensemble
Description
Methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) and is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
Methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate works by selectively inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway that is involved in the proliferation and survival of cancer cells and the activation of immune cells. By blocking BTK activity, methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate can induce apoptosis in cancer cells and reduce inflammation and autoimmune responses in the body.
Biochemical and Physiological Effects:
methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate can induce apoptosis and inhibit the proliferation and survival of cancer cells. In animal models, methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate can reduce inflammation and autoimmune responses, as well as improve disease symptoms in models of multiple sclerosis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate has a relatively short half-life in the body, which may limit its effectiveness in clinical settings. Additionally, methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are a number of future directions for research on methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate. One area of interest is the potential use of methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness in treating cancer. Another area of interest is the development of more potent and selective BTK inhibitors that may be more effective than methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate. Finally, additional preclinical studies are needed to better understand the safety and efficacy of methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate in humans, and to identify potential biomarkers that may predict response to treatment.
Applications De Recherche Scientifique
Methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases, including chronic lymphocytic leukemia, mantle cell lymphoma, and multiple sclerosis. In preclinical studies, methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate has been shown to inhibit BTK activity and induce apoptosis in cancer cells, as well as reduce inflammation and autoimmune responses in animal models.
Propriétés
IUPAC Name |
methyl 2-[4-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-25-17(23)13-14-4-6-15(7-5-14)20-19(27)22-10-8-21(9-11-22)18(24)16-3-2-12-26-16/h2-7,12H,8-11,13H2,1H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVINXVLEFLIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6,7-dimethoxy-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4084872.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4084880.png)

![6-amino-3-(2,5-dimethoxyphenyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4084889.png)
![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4084908.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4084915.png)
![N-(2-iodophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4084927.png)

![5-(2-furyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4084933.png)
![methyl 2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4084948.png)
![ethyl 4-{[(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)amino]carbonyl}benzoate](/img/structure/B4084956.png)
![2-[(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4084957.png)
![8-methyl-7-[(4-methylphenyl)thio][1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4084975.png)
